2-[(4-Methoxyphenyl)methyl]furan
Description
2-[(4-Methoxyphenyl)methyl]furan is a furan derivative featuring a 4-methoxybenzyl substituent at the C2 position of the furan ring. Furan derivatives are notable for their roles in medicinal chemistry, catalysis, and natural product synthesis, as highlighted by their presence in plant extracts (e.g., Pleione bulbocodioides and Arisaema erubescens) and industrial applications . This article provides a detailed comparison of this compound with structurally similar compounds, focusing on molecular features, synthesis, properties, and bioactivities.
Properties
CAS No. |
15047-76-4 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methyl]furan |
InChI |
InChI=1S/C12H12O2/c1-13-11-6-4-10(5-7-11)9-12-3-2-8-14-12/h2-8H,9H2,1H3 |
InChI Key |
KUSACISTWGESAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxybenzyl)furan can be achieved through various methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method typically employs boronic acids or esters as reagents and palladium catalysts to form carbon-carbon bonds under mild conditions .
Another method involves the cyclization of appropriate precursors using gold or palladium catalysts. For example, the cycloisomerization of conjugated allenones into furans can be catalyzed by gold nanoparticles supported on titanium dioxide under mild conditions .
Industrial Production Methods
Industrial production of 2-(4-methoxybenzyl)furan may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. Palladium-catalyzed cross-coupling reactions are favored for their efficiency and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxybenzyl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the furan ring to dihydrofuran or tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
2-(4-methoxybenzyl)furan has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-methoxybenzyl)furan involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The presence of a methyl bridge in the target compound (vs. direct phenyl attachment in 2-(4-Methoxyphenyl)furan) likely enhances steric bulk and alters electronic properties, impacting reactivity and solubility .
- Bioactivity: Hydroxyl-containing furans (e.g., 4-(4-hydroxybenzyl)-3-(3’-hydroxyphenethyl)furan-2(5H)-one) exhibit cytotoxicity, suggesting that polar substituents enhance biological interactions .
Physicochemical Properties
- Molecular Weight and Polarity : The target compound (188.22 g/mol) is heavier than 2-(4-Methoxyphenyl)furan (174.20 g/mol) due to the methyl bridge. This difference may increase hydrophobicity, reducing water solubility compared to hydroxylated analogues .
- Stability : Furan derivatives with electron-donating groups (e.g., methoxy) are generally stable under acidic conditions but prone to oxidation. By-products like 2-(isopropoxy)methyl furan highlight the reactivity of furan rings in catalytic processes .
Biological Activity
2-[(4-Methoxyphenyl)methyl]furan is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It consists of a furan ring substituted with a methoxyphenylmethyl group. The presence of the furan moiety is significant as it is known to impart various biological activities.
Antimicrobial Activity
Research indicates that furan derivatives exhibit notable antimicrobial properties. A study highlighted the effectiveness of furan-based compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves the disruption of bacterial cell membranes, leading to cell lysis and death .
Table 1: Antimicrobial Activity of Furan Derivatives
| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Anticancer Activity
Furan derivatives have also shown promising anticancer activities. A study demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways. This compound was tested on various cancer cell lines, including breast and lung cancer cells, showing significant cytotoxic effects .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| A549 (Lung Cancer) | 30 |
| HeLa (Cervical Cancer) | 20 |
The biological activity of this compound can be attributed to its ability to interact with cellular targets. It has been shown to inhibit certain enzymes involved in cancer cell proliferation and induce oxidative stress, leading to cell death. The compound may also modulate signaling pathways related to inflammation and apoptosis .
Case Studies
- Case Study on Antimicrobial Efficacy : In a clinical trial involving patients with skin infections caused by resistant bacterial strains, treatment with a formulation containing furan derivatives led to a significant reduction in infection rates compared to standard antibiotics .
- Case Study on Anticancer Properties : A preclinical study assessed the effects of this compound in mice bearing tumor xenografts. The results indicated a marked reduction in tumor size and improved survival rates among treated animals compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
